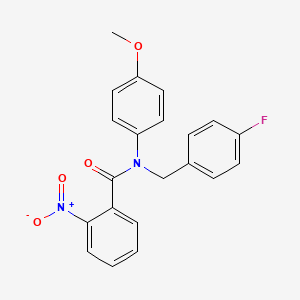

![molecular formula C12H12N4O2S B5559019 3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)

3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazolothiadiazoles involves various strategies, including the condensation of amino-triazole derivatives with different reagents such as heteroaromatic aldehydes, alkyl/aryl isothiocyanates, and phenacyl bromides. A notable method includes the reaction of 4-amino-5-substituted-3-mercapto-(4H)-1,2,4-triazoles with various substituted aromatic acids in a one-pot reaction, demonstrating the versatility and efficiency of synthetic approaches in this chemical class (Badr & Barwa, 2011).

Molecular Structure Analysis

The molecular structure of triazolothiadiazoles has been elucidated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These compounds typically crystallize in space groups that allow for detailed analysis of their three-dimensional conformations. For example, the structure determination of similar analogs through X-ray powder diffraction has provided insight into their crystalline forms and molecular geometries, revealing the intricate details of the triazole and thiadiazole ring systems and their substituents (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Triazolothiadiazoles undergo various chemical reactions that modify their structure and properties. These reactions include cyclization, condensation with aldehydes, and interactions with carboxylic acids and isothiocyanates. The chemical reactivity of these compounds is significantly influenced by the presence of the triazole and thiadiazole rings, which can participate in nucleophilic and electrophilic reactions, respectively. The synthesis process often involves microwave-assisted techniques, highlighting the efficiency of modern synthetic methods in producing these compounds (Raval et al., 2010).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds related to 3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their pharmacological potentials. For instance, Amir et al. (2007) synthesized derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, showing significant anti-inflammatory and analgesic activities with very low ulcerogenic indexes in potent compounds (Amir, Kumar, & Javed, 2007).

Antimicrobial Applications

Another crucial area of application is the development of antimicrobial agents. Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, exhibiting significant inhibition against various strains tested, highlighting their potential as antimicrobial compounds (Swamy et al., 2006).

Anticancer and Antioxidant Activities

The derivatives have also shown promise in anticancer and antioxidant activities. Tumosienė et al. (2020) reported novel derivatives with significant antioxidant activity and potential anticancer activity against various cancer cell lines, including human glioblastoma and breast cancer cells (Tumosienė et al., 2020).

Green Chemistry and Enzyme Inhibition

Baburajeev et al. (2015) developed condensed-bicyclic triazolo-thiadiazoles as effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), utilizing a "green" catalyst strategy. This approach not only provided a method for synthesizing these compounds efficiently but also highlighted their therapeutic potential as enzyme inhibitors (Baburajeev et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Attempts were made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group (s) .

properties

IUPAC Name |

3-(methoxymethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-17-7-10-13-14-12-16(10)15-11(19-12)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGIYFRRGOIWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)